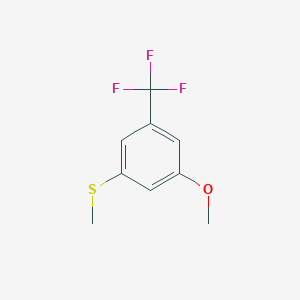palladium(II)](/img/structure/B14031108.png)
Methanesulfonato[4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene](2'-methylamino-1,1'-biphenyl-2-yl)palladium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is a palladium-based complex widely used in organic synthesis. This compound is known for its stability and efficiency in catalyzing various cross-coupling reactions, making it a valuable tool in the field of synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) typically involves the reaction of 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene with palladium(II) acetate in the presence of methanesulfonic acid. The reaction is carried out under inert conditions to prevent oxidation and ensure the purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and controlled reaction environments are crucial for the industrial production of this palladium complex .
化学反応の分析
Types of Reactions: Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is primarily used in cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Buchwald-Hartwig Amination
Common Reagents and Conditions: These reactions typically involve the use of organoboron compounds, halides, and alkynes as substrates. The reactions are carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and often require an inert atmosphere to prevent oxidation .
Major Products: The major products formed from these reactions are biaryl compounds, alkenes, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
科学的研究の応用
Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds .
- Biology : Employed in the synthesis of biologically active molecules and natural products .
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
- Industry : Applied in the production of fine chemicals, polymers, and advanced materials .
作用機序
The mechanism by which Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) exerts its catalytic effects involves the formation of a palladium(0) species from the palladium(II) precursor. This active species then participates in oxidative addition, transmetalation, and reductive elimination steps to facilitate the cross-coupling reactions .
類似化合物との比較
Similar Compounds:
- Methanesulfonato9,9-dimethyl-4,5-bis(diphenylphosphino)xanthenepalladium(II)
- Methanesulfonato(2-di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1-biphenyl)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
- Methanesulfonato(1,1-ferrocenediyl-bis(diphenylphosphino)(2’-amino-1,1’-biphenyl-2-yl)palladium(II)
Uniqueness: Methanesulfonato4,5-Bis(diphenylphosphino)-9,9-dimethylxanthenepalladium(II) is unique due to its high stability, solubility in organic solvents, and efficiency in catalyzing a wide range of cross-coupling reactions. Its ability to operate under mild conditions and with lower catalyst loadings makes it a preferred choice in many synthetic applications .
特性
分子式 |
C53H47NO4P2PdS |
|---|---|
分子量 |
962.4 g/mol |
IUPAC名 |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H12N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChIキー |
FVAYNLBOLDFXIV-UHFFFAOYSA-M |
正規SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


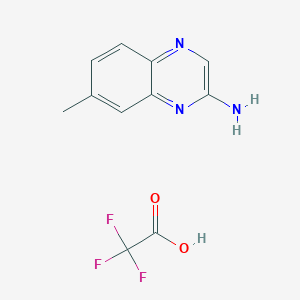
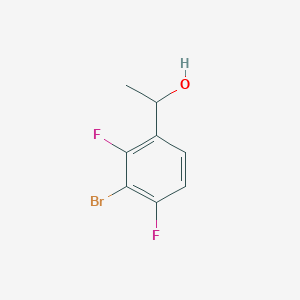
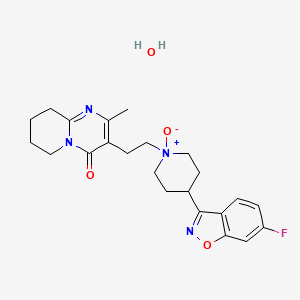

![(4S,5R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-6-[[(4S,5R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B14031045.png)
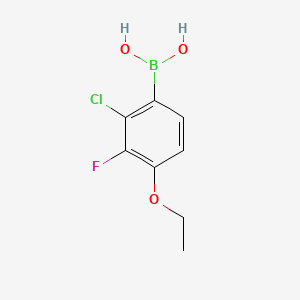

![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)
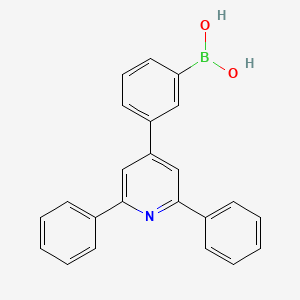
![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)
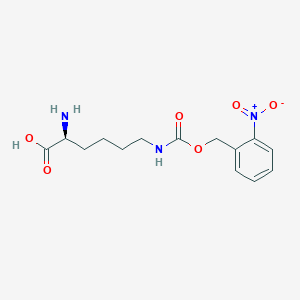
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)

